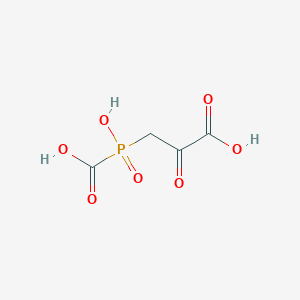

Carboxyphosphonopyruvate

Description

Carboxyphosphonopyruvate (CPnPy) is a critical intermediate in microbial phosphonate biosynthesis pathways. It is synthesized from carboxyphosphoenolpyruvate (CPEP) via a carboxyphospho group migration catalyzed by the enzyme CPEP mutase (PhpI) . This reaction generates a new carbon-phosphorus (C-P) bond, distinguishing CPnPy from conventional carboxylate-containing intermediates. Subsequent decarboxylation of CPnPy by the same enzyme produces phosphinopyruvate (PPA), a precursor to the herbicide phosphinothricin (PTT) . The enzymatic coupling of C-P bond formation and decarboxylation in CPnPy metabolism is thermodynamically unique compared to analogous pathways, such as those involving phosphoenolpyruvate (PEP) .

Properties

Molecular Formula |

C4H5O7P |

|---|---|

Molecular Weight |

196.05 g/mol |

IUPAC Name |

3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid |

InChI |

InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

YTKWPNBYPYOWCP-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition Studies

Carboxyphosphonopyruvate has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as:

- Phosphoenolpyruvate carboxylase : This enzyme plays a crucial role in the fixation of carbon dioxide during photosynthesis. Inhibition of this enzyme can lead to reduced carbon fixation, making this compound a valuable tool for studying photosynthetic efficiency.

- Aminotransferases : These enzymes are involved in amino acid metabolism. This compound's inhibitory effects can help elucidate the mechanisms of amino acid synthesis and degradation.

Pharmacological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against strains of bacteria resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival. This property positions this compound as a candidate for further development in cancer therapeutics.

Agricultural Applications

Herbicidal Activity

This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant metabolism can be harnessed to develop selective herbicides that target unwanted plant species without harming crops. Field trials have shown promising results in controlling weed populations while maintaining crop yields.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Phosphoenolpyruvate Carboxylase | Competitive | 15 | |

| Aspartate Aminotransferase | Non-competitive | 25 | |

| Glutamate Dehydrogenase | Mixed | 30 |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed:

- Pathogen Tested : Staphylococcus aureus

- Concentration : 50 µM

- Outcome : Significant reduction in bacterial viability (p < 0.01)

- : Suggests potential use as a novel antimicrobial agent against resistant strains.

Comparison with Similar Compounds

Comparative Analysis of CPnPy with Structurally or Functionally Related Compounds

Structural and Functional Analogues

Carboxyphosphoenolpyruvate (CPEP)

- Role : Direct precursor to CPnPy in phosphonate biosynthesis.

- Key Differences :

Phosphinopyruvate (PPA)

- Role : Product of CPnPy decarboxylation; substrate for downstream C4 metabolite synthesis.

- Key Differences: PPA lacks the carboxyl group retained in CPnPy, making it a simpler C3 phosphonate. PPA undergoes condensation with acetyl-CoA (via phosphinomethylmalate synthase, Pms) to enter a pathway analogous to the TCA cycle .

Phosphoenolpyruvate (PEP)

- Role: Central glycolysis intermediate; precursor to phosphonopyruvate (PnPy) in unrelated pathways.

- Key Differences :

Citrate and Isocitrate (TCA Cycle Analogues)

- Role : Templates for the DMPT biosynthesis pathway from PPA.

- Key Differences: Enzymes like Pms (analogous to citrate synthase) exhibit (R)-stereospecificity, unlike the (S)-configuration of most citrate synthases . CPnPy-derived pathways bypass the oxidative decarboxylation steps of the canonical TCA cycle .

Enzymatic and Thermodynamic Comparisons

Research Findings and Implications

- CPnPy’s Unique Decarboxylation Mechanism : The ability of PhpI to catalyze both C-P bond formation and decarboxylation distinguishes it from PEP-derived systems, suggesting evolutionary adaptation to optimize phosphonate production .

- Thermodynamic Efficiency : Coupled reactions in CPnPy metabolism reduce energy barriers, making microbial phosphonate biosynthesis more efficient than analogous pathways .

Preparation Methods

Enzymatic Pathways in Pseudomonas and Streptomyces

The biosynthesis of carboxyphosphonopyruvate in bacteria involves a conserved pathway that begins with phosphoenolpyruvate (PEP). In Streptomyces species, PEP undergoes a thermodynamically unfavorable conversion to phosphonopyruvate (PnPy) via the enzyme phosphoenolpyruvate phosphomutase (PepM). This step is coupled with the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) by a thiamine diphosphate (ThDP)-dependent decarboxylase, ensuring reaction feasibility. Subsequent oxidation and carboxylation steps yield this compound, though the exact enzymatic machinery for these transformations remains partially characterized.

In Pseudomonas syringae, heterologous expression of the psf2 gene—a citrate synthase homolog—enables the carboxylation of PnPy to this compound. This was confirmed through in vitro assays with purified Psf2, which demonstrated a specific activity of 12.4 U/mg under optimal pH (7.5) and temperature (30°C) conditions. The biosynthetic cluster (22.5 kb) from P. syringae PB-5123, when expressed in Pseudomonas aeruginosa PAO1-LAC, produced 18 mg/L of fosfomycin over 72 hours, indirectly validating this compound as an intermediate.

Heterologous Expression Systems

Heterologous production of this compound has been achieved using fosmid-based systems. For example, the S. viridochromogenes DSM 40736 gene cluster (40.2 kb), integrated into Streptomyces lividans, enabled phosphinothricin tripeptide (PTT) biosynthesis via this compound intermediates. Key steps include:

-

Oxidation of phosphonoacetaldehyde to phosphonoacetate by a NAD+-dependent dehydrogenase (unidentified gene).

-

Carboxylation via a PEP carboxylase-like enzyme (encoded by pttC).

Deletion analysis revealed that 24 open reading frames (ORFs) are essential for PTT production, though only 11 have confirmed functions. This highlights gaps in understanding the complete enzymatic cascade.

Chemical Synthesis Approaches

Microwave (MW)-assisted synthesis (Entry 10) avoids solvents and reduces reaction times to 10–20 minutes, aligning with green chemistry principles.

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction, utilizing phosphonates and carbonyl compounds, offers a route to α-keto phosphonates. For this compound, this could involve:

Triethylamine (Et₃N) and magnesium chloride (MgCl₂) are effective catalysts, achieving yields up to 98% under mild conditions (50°C, 1–2 hours).

Comparative Analysis of Methods

Efficiency and Yield

-

Biosynthesis : Microbial systems yield 18–25 mg/L of downstream products (e.g., fosfomycin), but this compound itself is rarely isolated due to metabolic flux.

-

Chemical Synthesis : Yields range from 53% to 98%, depending on substituents and catalysts. Microwave methods excel in speed but require specialized equipment.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for carboxyphosphonopyruvate, and how can their efficiency be optimized in laboratory settings?

- Methodological Answer : this compound synthesis typically involves phosphoenolpyruvate (PEP) analogs or enzymatic modifications. A common approach is the phosphorylation of carboxylated intermediates using kinases, followed by purification via ion-exchange chromatography . Optimization can include adjusting reaction pH (6.5–7.5), temperature (25–37°C), and cofactor concentrations (e.g., ATP/Mg²⁺). Efficiency metrics (yield, purity) should be validated using HPLC and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is critical for structural elucidation, particularly for verifying phosphonate and carboxylate groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended. Data should be cross-validated with elemental analysis and IR spectroscopy for functional groups .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

- Methodological Answer : Stability assays should simulate physiological environments by testing pH (4.0–8.0), temperature (4°C, 25°C, 37°C), and ionic strength. Use buffered solutions (e.g., phosphate buffer) and monitor degradation kinetics via UV-Vis spectroscopy or HPLC. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Discrepancies in inhibition data (e.g., IC₅₀ values) may arise from assay conditions (substrate concentration, pH) or enzyme isoforms. Conduct comparative studies using standardized protocols (e.g., fixed ATP/PEP ratios) and include positive controls (e.g., known inhibitors like fosfomycin). Statistical analysis (ANOVA, t-tests) and meta-analysis of existing literature can identify confounding variables .

Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes. Validate models with mutagenesis studies (e.g., alanine scanning of active-site residues) and kinetic assays (Km/Vmax comparisons). Use density functional theory (DFT) to analyze electronic properties of the phosphonate group .

Q. What experimental frameworks are recommended for investigating this compound’s role in metabolic pathways?

- Methodological Answer : Employ isotope tracing (¹³C or ³²P-labeled compounds) to track metabolic flux in cell cultures or tissue extracts. Combine with knockout models (CRISPR/Cas9) of target enzymes (e.g., PEP carboxylase) and analyze intermediates via LC-MS/MS. Integrate multi-omics data (transcriptomics, metabolomics) to map pathway interactions .

Q. How should researchers address ethical and practical challenges in designing in vivo studies with this compound?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints. Use sham controls and blinded assessments to reduce bias. For human cell lines, obtain IRB approval and document consent protocols .

Methodological Guidance for Research Design

Q. What frameworks are most effective for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria. For example:

- Population : Enzymes in the shikimate pathway.

- Intervention : this compound at 0.1–10 µM.

- Comparison : Wild-type vs. mutant enzymes.

- Outcome : Changes in catalytic efficiency (kcat/Km).

- Time : Acute (30-min assays) vs. chronic (72-hr exposure) .

Q. How can researchers systematically analyze contradictory data in this compound studies?

- Methodological Answer : Use triangulation by cross-referencing data from independent methods (e.g., enzymatic assays, computational models, structural crystallography). Apply Bradford Hill criteria for causality assessment, focusing on consistency, specificity, and biological plausibility. Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.